molecular formula C8H13N3 B15319594 2-(5-Methylpyrazin-2-yl)propan-2-amine

2-(5-Methylpyrazin-2-yl)propan-2-amine

Cat. No.: B15319594
M. Wt: 151.21 g/mol
InChI Key: NFVLGVLMOQKQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylpyrazin-2-yl)propan-2-amine is a chemical building block featuring a pyrazine core, a nitrogen-containing heterocycle of significant interest in medicinal and agricultural chemistry . While pyridine and pyrimidine rings are more common, the pyrazine scaffold offers underexplored potential for discovering new bioactive molecules . This compound is supplied as a research-grade material for use in early-stage discovery and investigation. Potential Research Applications & Value: The primary value of this amine lies in its role as a synthetic intermediate. The amine functional group makes it a versatile precursor for constructing more complex molecular architectures. It can be used in amide bond formation, reductive amination, or as a component in multicomponent reactions to create diverse compound libraries for high-throughput screening . The sterically hindered isopropylamine group may also be utilized to modulate the physicochemical properties of resultant molecules, potentially influencing their solubility, metabolic stability, and target binding affinity. Although the specific biological activity of this compound has not been established, pyrazine derivatives have demonstrated a wide spectrum of pharmacological and insecticidal activities in research settings. For instance, structurally related compounds have been investigated as chitin synthesis inhibitors for insect control . In pharmaceutical research, pyrazine-based molecules are explored as enzyme inhibitors, GPCR agonists, and anticancer agents . Researchers are encouraged to evaluate this compound's potential in their specific assay systems. Handling & Compliance: This product is strictly labeled "For Research Use Only" . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-(5-methylpyrazin-2-yl)propan-2-amine

InChI

InChI=1S/C8H13N3/c1-6-4-11-7(5-10-6)8(2,3)9/h4-5H,9H2,1-3H3

InChI Key

NFVLGVLMOQKQQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(C)(C)N

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl (5-Methylpyrazin-2-yl)carbamate

The Curtius rearrangement pathway begins with 5-methylpyrazine-2-carboxylic acid, which is converted to its acyl azide intermediate. Reaction with tert-butanol under Mitsunobu-like conditions yields tert-butyl (5-methylpyrazin-2-yl)carbamate. Key steps include:

  • Reagents : Diphenylphosphoryl azide (DPPA), tert-butanol, diisopropylethylamine (DIPEA).
  • Conditions : 82°C for 5–14 hours, followed by alkaline hydrolysis with 4% NaOH.
  • Yield : 56–63% after crystallization.

Analytical Data :

  • 1H NMR (400 MHz, CDCl3) : δ 9.18 (s, 1H, pyrazine-H), 8.17 (bs, 1H, NH), 8.11 (s, 1H, pyrazine-H), 2.51 (s, 3H, CH3), 1.56 (s, 9H, C(CH3)3).

Deprotection to 2-Amino-5-methylpyrazine

The tert-butyl carbamate is deprotected using trifluoroacetic acid (TFA) in water at 70°C, followed by neutralization with NaOH. The free amine is extracted into n-propyl acetate, yielding 2-amino-5-methylpyrazine.

  • Yield : 75% after purification.

Table 1: Curtius Rearrangement Optimization

Step Reagents Temperature Time Yield
Carbamate formation DPPA, tert-butanol, DIPEA 82°C 14h 63%
Deprotection TFA, NaOH 70°C 2h 75%

Hofmann Degradation of Pyrazine Carboxamides

Preparation of 2-Methyl-5-chloro-4-cyanopyrazine

Patent CN111925333A outlines a route starting from 2-aminomalonamide and methylglyoxal. Cyclocondensation forms 2-methyl-5-hydroxy-4-pyrazinamide, which is chlorinated with phosphorus oxychloride (POCl3) in xylene at 120–130°C.

  • Yield : 82–85% for the chlorination step.

Hofmann Degradation to 2-Amino-5-methylpyrazine

The amide intermediate undergoes Hofmann degradation using bromine and NaOH at 0–5°C, followed by heating to 70–80°C. This cleaves the amide bond, yielding the primary amine.

  • Critical Parameters : pH 8–9 maintained during H2O2/NaOH treatment to prevent over-oxidation.

Table 2: Hofmann Degradation Performance

Intermediate Reagents Conditions Yield
2-Methyl-5-chloro-4-cyanopyrazine POCl3, xylene 120°C, 4h 85%
2-Amino-5-methylpyrazine Br2, NaOH 70°C, 2h 82%

Direct Amination Strategies

Alkylation of 2-Amino-5-methylpyrazine

Reacting 2-amino-5-methylpyrazine with 2-bromopropane under basic conditions (e.g., K2CO3 in DMF) may facilitate N-alkylation. However, this method risks over-alkylation and requires stringent stoichiometric control.

Table 3: Comparative Analysis of Methods

Method Advantages Limitations Scalability
Curtius rearrangement High-purity intermediates Use of hazardous DPPA Industrial
Hofmann degradation No transition metals required Bromine handling challenges Pilot-scale
Direct amination Short synthetic route Low selectivity for tertiary amine Lab-scale

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyrazin-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine compounds .

Mechanism of Action

The mechanism by which 2-(5-Methylpyrazin-2-yl)propan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazine ring can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Heterocycle Substituents Key Properties/Applications Reference
2-(5-Methylpyrazin-2-yl)propan-2-amine C₈H₁₂N₃ Pyrazine 5-methyl, 2-propan-2-amine Potential kinase inhibition, H-bond donor/acceptor
5-Methylpyrazin-2-amine C₅H₇N₃ Pyrazine 5-methyl, 2-amine Simpler analog; lower molecular weight (109.13 g/mol)
3-Chloro-5-methylpyrazin-2-amine C₅H₆ClN₃ Pyrazine 5-methyl, 3-chloro, 2-amine Chlorine enhances electrophilicity; used in agrochemicals
2-(5-Bromopyridin-2-yl)propan-2-amine C₈H₁₁BrN₂ Pyridine 5-bromo, 2-propan-2-amine Bromine increases lipophilicity; intermediate in Suzuki couplings
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine C₇H₁₂N₂S Thiazole 5-methyl thiazole, 2-propan-2-amine Sulfur atom improves membrane permeability
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine C₉H₁₄N₆ Pyrimidine 4-methylpiperazine, 2-amine Bulky piperazine group; used in kinase inhibitors (e.g., COMPOUND 28 in )
2-(2-Chloro-4-fluorophenyl)propan-2-amine C₉H₁₀ClFN₂ Phenyl 2-chloro, 4-fluoro, propan-2-amine Aromatic halogenation enhances metabolic stability; studied in CNS drug development

Key Structural and Functional Differences:

Heterocycle Influence :

  • Pyrazine vs. Pyridine/Pyrimidine : Pyrazine’s two nitrogen atoms at 1,4-positions create a symmetric, electron-deficient ring, enhancing π-π stacking interactions compared to pyridine (one nitrogen) or pyrimidine (two nitrogens at 1,3-positions) .
  • Thiazole/Furan Derivatives : Thiazoles (sulfur and nitrogen) and furans (oxygen) alter electronic properties and solubility. Thiazoles often improve bioavailability, while furans increase polarity .

Substituent Effects: Halogenation: Bromine () and chlorine () increase molecular weight and lipophilicity, impacting membrane permeability and metabolic stability.

Synthetic Accessibility :

  • Pyrazine derivatives are often synthesized via Buchwald-Hartwig amination or nucleophilic substitution, while pyrimidines () require Pd-catalyzed cross-coupling for complex substituents . Thiazole derivatives () may involve Hantzsch synthesis.

Biological Relevance :

  • The target compound’s pyrazine core is bioisosteric to adenine, making it a candidate for kinase inhibitors. In contrast, phenyl derivatives () are explored for CNS targets due to enhanced blood-brain barrier penetration .

Biological Activity

2-(5-Methylpyrazin-2-yl)propan-2-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical structure and properties:

  • Chemical Formula : C7H10N2
  • Molecular Weight : 138.17 g/mol
  • CAS Number : 5521-58-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes that are involved in inflammatory pathways, which may contribute to its therapeutic potential in managing inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that compounds with a pyrazine moiety can exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems .

The biological activity of this compound is likely mediated through its interactions with specific receptors and enzymes. For instance:

  • It may act as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the regulation of endocannabinoid signaling pathways that modulate pain and inflammation .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Enzyme InhibitionNAAA inhibition
NeuroprotectionModulation of neurotransmitter systems
Anti-inflammatoryInhibition of pro-inflammatory pathways

Case Studies

A number of case studies have explored the effects of this compound in various models:

  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.
  • Neurodegenerative Disease Models : In vitro studies using neuronal cell lines indicated that the compound may protect against oxidative stress-induced cell death, highlighting its neuroprotective potential.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of related pyrazine compounds. Key findings include:

  • Lipophilicity and Potency : Variations in lipophilicity significantly affect the inhibitory potency against NAAA, with optimal chain lengths enhancing activity .

Table 2: Structure-Activity Relationship Data

Compound VariantIC50 (µM)Observations
Parent Compound0.64Moderate activity
n-propyl derivative0.33Increased potency
Endo-substituted variant0.017High potency with low toxicity

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(5-Methylpyrazin-2-yl)propan-2-amine?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:

  • Nucleophilic substitution : Reacting 5-methylpyrazin-2-amine with an alkylating agent (e.g., 2-bromopropane) in polar aprotic solvents (DMF, DMSO) under reflux (80–100°C) .
  • Cross-coupling : Suzuki-Miyaura coupling using a palladium catalyst to attach the propan-2-amine moiety to the pyrazine ring .
    • Key Challenges : Regioselectivity control and purification of byproducts.

Q. How can researchers characterize the molecular structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and amine proton environments.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELXL (e.g., SHELX-76 for small-molecule refinement) .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC/UPLC : Quantify impurities under gradient elution (C18 column, acetonitrile/water mobile phase).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere.
  • FT-IR Spectroscopy : Monitor amine group degradation (N-H stretches at ~3300 cm1^{-1}).

Advanced Research Questions

Q. What strategies optimize synthetic yield and regioselectivity in pyrazine functionalization?

  • Design of Experiments (DOE) : Screen catalysts (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2), solvents (THF vs. DMF), and temperatures.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled heating .
  • Table 1 : Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)SelectivityReference
Nucleophilic SubstitutionDMF, 80°C, 12 h65Moderate
Suzuki CouplingPd(OAc)2_2, THF, reflux78High

Q. How can researchers address contradictions in reported pharmacological data (e.g., varying IC50_{50} values)?

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions.
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers.
  • Control Experiments : Test for off-target interactions (e.g., radioligand displacement assays for receptor specificity) .

Q. What role does X-ray crystallography play in understanding conformational flexibility?

  • Hydrogen-Bonding Networks : Use SHELXL to model intermolecular interactions (e.g., amine-pyrazine H-bonds) and predict stability .
  • Polymorphism Screening : Compare crystal forms (e.g., monoclinic vs. orthorhombic) to assess bioavailability implications.

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Pharmacophore Modeling : Identify critical moieties (e.g., pyrazine methyl group for receptor affinity) using docking software (AutoDock Vina).
  • Table 2 : SAR of Pyrazine Derivatives

DerivativeTarget ReceptorIC50_{50} (nM)Key Modification
Parent Compoundκ-Opioid120 ± 15Baseline
3-Chloro Analogκ-Opioid85 ± 10Enhanced lipophilicity

Q. What stability considerations are critical for long-term storage in aqueous solutions?

  • pH Optimization : Stabilize the amine group at pH 6–7 (prevents protonation-induced degradation).
  • Lyophilization : Formulate as a lyophilized powder to mitigate hydrolysis.
  • Accelerated Stability Testing : Monitor degradation products at 40°C/75% RH over 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.